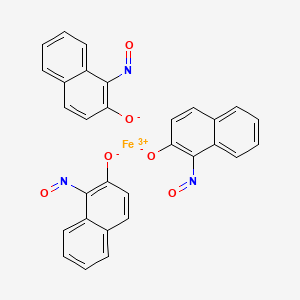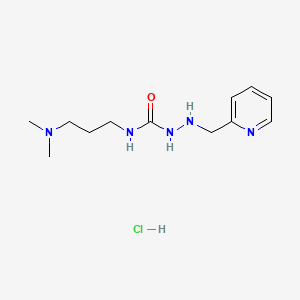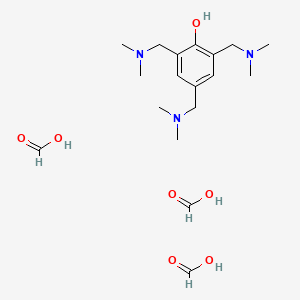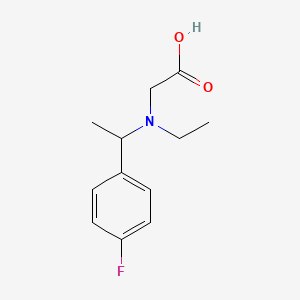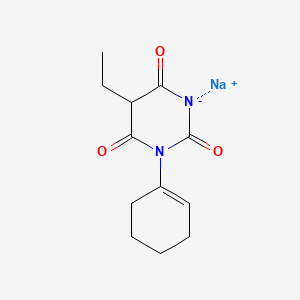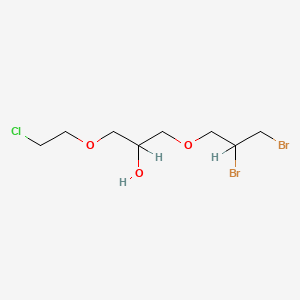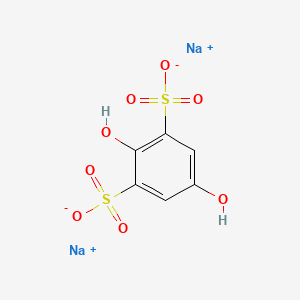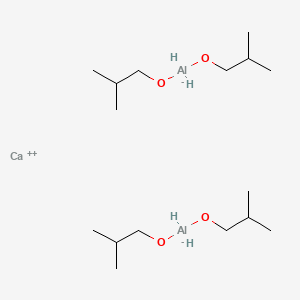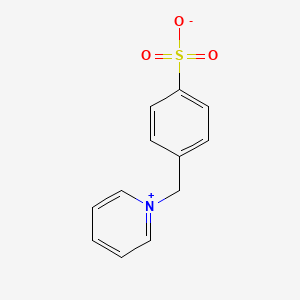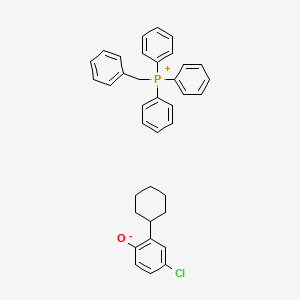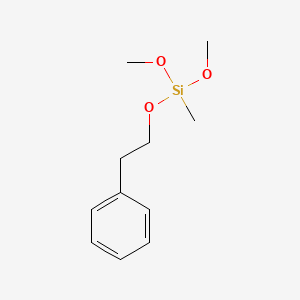
Dimethoxymethyl(2-phenylethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxymethyl(2-phenylethoxy)silane is a chemical compound with the molecular formula C11H18O3Si. It is a silane compound, which means it contains a silicon atom bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethoxymethyl(2-phenylethoxy)silane can be synthesized through the reaction of dimethoxymethylsilane with 2-phenylethanol. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Dimethoxymethylsilane+2-Phenylethanol→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethoxymethyl(2-phenylethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different organic groups.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethoxymethyl(2-phenylethoxy)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used to modify surfaces for biological assays.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of dimethoxymethyl(2-phenylethoxy)silane involves the formation of stable silicon-oxygen bonds. The silicon atom in the compound can form covalent bonds with various organic and inorganic substrates, leading to the formation of stable structures. This property is utilized in applications such as surface modification and the synthesis of complex organosilicon compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxymethylsilane: Similar in structure but lacks the phenylethoxy group.
Dimethoxy(methyl)phenylsilane: Contains a phenyl group instead of a phenylethoxy group.
Diethoxymethylsilane: Contains ethoxy groups instead of methoxy groups.
Uniqueness
Dimethoxymethyl(2-phenylethoxy)silane is unique due to the presence of both methoxy and phenylethoxy groups. This combination provides the compound with distinct chemical properties, such as enhanced reactivity and the ability to form stable bonds with a wide range of substrates. This makes it particularly useful in applications requiring strong adhesion and durability.
Eigenschaften
CAS-Nummer |
83918-66-5 |
|---|---|
Molekularformel |
C11H18O3Si |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
dimethoxy-methyl-(2-phenylethoxy)silane |
InChI |
InChI=1S/C11H18O3Si/c1-12-15(3,13-2)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
ATFVGRQQWQLIMS-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(OC)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



